Product packaging for 4-Chloro-3-cyclopropylpyridin-2-amine(Cat. No.:)

4-Chloro-3-cyclopropylpyridin-2-amine

Cat. No.: B11787887
M. Wt: 168.62 g/mol
InChI Key: XZOZSWQGHOWOOD-UHFFFAOYSA-N
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Description

4-Chloro-3-cyclopropylpyridin-2-amine is a useful research compound. Its molecular formula is C8H9ClN2 and its molecular weight is 168.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9ClN2 B11787887 4-Chloro-3-cyclopropylpyridin-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

IUPAC Name

4-chloro-3-cyclopropylpyridin-2-amine

InChI

InChI=1S/C8H9ClN2/c9-6-3-4-11-8(10)7(6)5-1-2-5/h3-5H,1-2H2,(H2,10,11)

InChI Key

XZOZSWQGHOWOOD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=CN=C2N)Cl

Origin of Product

United States

Significance of Pyridine Derivatives in Contemporary Chemical Research

Pyrido-Amine Scaffolds as Strategic Architectures in Heterocyclic Chemistry

The incorporation of an amine group onto a pyridine (B92270) ring, creating a pyrido-amine scaffold, significantly enhances the molecular diversity and functional potential of the parent heterocycle. Aminopyridines are crucial structural motifs found in a wide range of biologically active compounds, including natural products and synthetic drugs. mdpi.com These scaffolds can act as both hydrogen bond donors and acceptors, a key feature in molecular recognition and binding to biological targets. mdpi.com

The pyrido[2,3-d]pyrimidine (B1209978) scaffold, a fused heterocyclic system containing both pyridine and pyrimidine (B1678525) rings, has garnered considerable attention for its broad spectrum of pharmacological activities, including antitumor and antimicrobial properties. benthamdirect.comnih.gov The synthesis of such fused systems often relies on the strategic functionalization of aminopyridine precursors.

The Role of Halogenated Pyridine Systems in Chemical Synthesis and Biological Inquiry

The introduction of halogen atoms onto the pyridine ring provides a powerful tool for modulating the electronic properties and reactivity of the molecule. Halopyridines are key intermediates in organic synthesis, enabling a wide range of cross-coupling reactions and other transformations to build more complex molecular architectures. chemrxiv.orgresearchgate.net

From a biological perspective, halogenation can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. The presence of halogens can influence metabolic stability, membrane permeability, and binding affinity to target proteins. acs.org For instance, halogen bonding, a noncovalent interaction involving a halogen atom, is increasingly recognized as a significant force in ligand-protein interactions. acs.org The strategic placement of halogens can therefore be a critical design element in the development of new therapeutic agents.

Structural Context of 4-Chloro-3-cyclopropylpyridin-2-amine within the Pyridine Family

This compound is a polysubstituted pyridine derivative that embodies the strategic combination of the aforementioned structural motifs. Its chemical structure features:

A pyridine core , providing the fundamental heterocyclic framework.

An amine group at the 2-position, which can act as a nucleophile and a hydrogen bond donor.

A cyclopropyl (B3062369) group at the 3-position, a small, strained ring that can influence the molecule's conformation and metabolic stability.

A chlorine atom at the 4-position, which serves as a reactive handle for further synthetic modifications and modulates the electronic character of the pyridine ring.

This specific arrangement of functional groups makes this compound a valuable intermediate in the synthesis of more complex molecules, particularly in the construction of fused heterocyclic systems with potential biological activity. The interplay between the electron-donating amine group and the electron-withdrawing chlorine atom, along with the steric and electronic influence of the cyclopropyl group, creates a unique chemical entity with a rich and varied reactivity profile.

Synthetic Methodologies for 4 Chloro 3 Cyclopropylpyridin 2 Amine

Established Synthetic Pathways for Substituted Pyridine (B92270) Ring Systems

The construction and functionalization of the pyridine core have been the subject of extensive research for over a century. Methodologies can be broadly categorized into classical condensation reactions that build the ring from acyclic precursors and modern catalytic methods that functionalize a pre-existing pyridine ring.

Classical Approaches to Functionalized Aminopyridines

Historically, the synthesis of the pyridine ring has relied on condensation reactions of aldehydes, ketones, and ammonia or its derivatives. These methods are effective for producing a wide range of pyridine derivatives.

One of the most well-known classical methods is the Hantzsch Pyridine Synthesis , first described in 1881. This reaction typically involves a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. While versatile for symmetrical pyridines, modifications are necessary for the synthesis of unsymmetrical analogues.

Another foundational method is the Chichibabin Pyridine Synthesis , which involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. This approach is particularly useful for the industrial production of simple pyridines, though it can sometimes suffer from low yields for more complex substitutions.

Beyond ring-forming reactions, classical methods for introducing an amino group onto a pre-formed pyridine ring are also well-established. The most direct of these is the Chichibabin amination reaction , which involves the reaction of a pyridine with sodium amide (NaNH₂) to introduce an amino group, typically at the C2 position. This reaction proceeds via a nucleophilic addition-elimination mechanism.

The following table summarizes key classical approaches to aminopyridine synthesis:

Reaction NameDescriptionKey ReagentsTypical Position of Amination
Hantzsch Pyridine SynthesisCondensation reaction to form a dihydropyridine ring, followed by oxidation.Aldehyde, β-ketoester, AmmoniaN/A (Ring Formation)
Chichibabin Pyridine SynthesisCondensation of carbonyl compounds with ammonia to form the pyridine ring.Aldehydes/Ketones, AmmoniaN/A (Ring Formation)
Chichibabin AminationDirect amination of a pyridine ring.Sodium Amide (NaNH₂)C2 (and C6)

Modern Catalytic Strategies in Pyridine Functionalization

The last few decades have witnessed a revolution in pyridine functionalization, largely driven by the development of transition-metal-catalyzed cross-coupling and C-H activation reactions. thieme-connect.combeilstein-journals.orgnih.govresearchgate.net These methods offer milder reaction conditions, greater functional group tolerance, and often superior regioselectivity compared to classical approaches.

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of substituents onto the pyridine ring, obviating the need for pre-functionalization (e.g., halogenation). thieme-connect.comnih.govresearchgate.net Catalysts based on palladium, rhodium, iridium, and other transition metals can selectively activate C-H bonds at various positions (C2, C3, C4), allowing for the introduction of alkyl, aryl, and other groups. thieme-connect.comnih.gov The regioselectivity is often controlled by the choice of catalyst, ligand, and directing groups.

Cross-coupling reactions , such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are indispensable for forming carbon-carbon and carbon-heteroatom bonds on the pyridine nucleus. For the synthesis of aminopyridines, the Buchwald-Hartwig amination is particularly relevant. This palladium-catalyzed reaction couples an amine with a halo- or triflyloxy-pyridine, providing a general and efficient method for forming C-N bonds. This method is often preferred over classical nucleophilic aromatic substitution due to its milder conditions and broader substrate scope.

The table below highlights some prominent modern catalytic strategies:

Reaction TypeDescriptionCatalyst/ReagentsBond Formed
C-H FunctionalizationDirect activation and functionalization of a C-H bond on the pyridine ring.Pd, Rh, Ir catalystsC-C, C-N, etc.
Suzuki-Miyaura CouplingCross-coupling of a halopyridine with a boronic acid/ester.Pd catalyst, BaseC-C
Buchwald-Hartwig AminationCross-coupling of a halopyridine with an amine.Pd catalyst, Base, LigandC-N

Targeted Synthesis of 4-Chloro-3-cyclopropylpyridin-2-amine

The synthesis of this compound requires the regioselective introduction of three distinct substituents onto the pyridine ring. The synthetic strategy must carefully consider the order of these introductions to manage the directing effects of the substituents and achieve the desired substitution pattern. A plausible retrosynthetic analysis suggests a stepwise functionalization of a pre-existing pyridine or a substituted pyridine precursor.

Regioselective Halogenation Protocols at C4

Introducing a chlorine atom at the C4 position of a pyridine ring, especially one that is already substituted at C2 and C3, requires careful consideration of the electronic and steric environment of the ring. Direct electrophilic halogenation of pyridine is often challenging and can lead to a mixture of isomers.

A common strategy for achieving regioselective halogenation is through the use of pyridine N-oxides . The N-oxide activates the pyridine ring towards electrophilic substitution, primarily at the C2 and C4 positions. Subsequent deoxygenation restores the pyridine ring.

For a 2,3-disubstituted pyridine, the directing effects of the existing substituents will play a crucial role. An amino group at the C2 position is a strong activating group and will direct electrophiles to the C3 and C5 positions. A cyclopropyl (B3062369) group at C3 may also influence the regioselectivity.

An alternative approach involves the use of a blocking group to direct the halogenation to the desired position. For instance, a blocking group at the C2 position could favor functionalization at C4.

Recent advances have also demonstrated methods for the direct C4-alkylation and functionalization of pyridines, which could potentially be adapted for halogenation. google.comnih.govchemrxiv.org

Introduction of the Cyclopropyl Moiety at C3

The introduction of a cyclopropyl group at the C3 position of a pyridine ring is a key synthetic step. Several modern catalytic methods can be employed for this transformation.

Transition-metal-catalyzed cross-coupling reactions are a viable option. For instance, a Suzuki-Miyaura coupling between a 3-halopyridine and cyclopropylboronic acid or its esters can be utilized. The choice of palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions.

Direct C-H cyclopropylation represents a more atom-economical approach. While methods for direct C-H alkylation of pyridines are established, specific protocols for cyclopropylation, particularly at the C3 position, are less common but an area of active research.

Radical-mediated reactions have also been explored for the introduction of cyclopropyl groups onto heterocyclic systems.

Amination Procedures for the C2 Position

The introduction of an amino group at the C2 position of a pyridine ring is a well-established transformation with several reliable methods available.

The Chichibabin reaction , as mentioned earlier, is a classical and direct method for C2-amination using sodium amide. However, its harsh reaction conditions may not be compatible with all substrates, particularly those with sensitive functional groups.

A milder and more general approach is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction can be used to couple ammonia or an ammonia equivalent with a 2-halopyridine. The reaction is known for its excellent functional group tolerance and is widely used in medicinal chemistry.

Another strategy involves the nucleophilic aromatic substitution (SNAr) of a 2-halopyridine with an amine. This reaction is facilitated by electron-withdrawing groups on the pyridine ring. In the context of synthesizing the target molecule, the presence of a chloro and a cyclopropyl group would influence the reactivity of a 2-halo precursor towards SNAr.

The following table summarizes potential amination procedures for the C2 position:

MethodDescriptionKey ReagentsAdvantages
Chichibabin AminationDirect amination of the pyridine ring.Sodium Amide (NaNH₂)Direct, atom-economical.
Buchwald-Hartwig AminationPalladium-catalyzed cross-coupling.Pd catalyst, Ligand, Base, AmineMild conditions, broad scope.
Nucleophilic Aromatic Substitution (SNAr)Displacement of a leaving group by an amine.2-Halopyridine, AmineCan be efficient with activated substrates.

Advanced Synthetic Techniques for Analogues and Derivatives

The structural motif of this compound serves as a valuable scaffold for the generation of diverse chemical libraries. Advanced synthetic techniques, particularly transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, are instrumental in the synthesis of its analogues and derivatives.

Transition Metal-Catalyzed Cross-Coupling Reactions

The chloro group at the 4-position of the pyridine ring is a prime handle for modification via various cross-coupling reactions. These reactions allow for the introduction of a wide array of substituents, leading to a vast chemical space for exploration.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. By reacting this compound with a variety of aryl or heteroaryl boronic acids or esters, a diverse range of 4-aryl- and 4-heteroaryl-3-cyclopropylpyridin-2-amine derivatives can be synthesized. The choice of palladium catalyst and ligand is crucial for achieving high yields and tolerating various functional groups.

Sonogashira Coupling: To introduce alkynyl functionalities, the Sonogashira coupling is the method of choice. This reaction, typically catalyzed by a combination of palladium and copper complexes, couples the 4-chloro-substituted pyridine with terminal alkynes. The resulting 4-alkynyl-3-cyclopropylpyridin-2-amines are valuable intermediates for further transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds. It can be employed to replace the chloro group with a wide range of primary and secondary amines, leading to the synthesis of various 4-amino-3-cyclopropylpyridin-2-amine derivatives. The selection of the appropriate phosphine (B1218219) ligand is critical for the success of this transformation, especially with challenging amine substrates.

Cross-Coupling ReactionCatalyst/Ligand System (Typical)ReactantProduct
Suzuki-MiyauraPd(PPh₃)₄, PdCl₂(dppf)R-B(OH)₂4-R-3-cyclopropylpyridin-2-amine (R = aryl, heteroaryl)
SonogashiraPdCl₂(PPh₃)₂, CuIR-C≡CH4-(R-C≡C)-3-cyclopropylpyridin-2-amine
Buchwald-HartwigPd₂(dba)₃, Xantphos, BINAPR¹R²NH4-(R¹R²N)-3-cyclopropylpyridin-2-amine

Nucleophilic Aromatic Substitution (SNAr) Strategies

The electron-deficient nature of the pyridine ring, further activated by the chloro substituent, makes the 4-position susceptible to nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chloride ion by a variety of nucleophiles.

Common nucleophiles used in SNAr reactions with chloropyridines include alkoxides, thiolates, and amines. The reaction conditions for SNAr typically involve heating the chloropyridine with the nucleophile in a suitable solvent, often in the presence of a base to neutralize the generated HCl. The reactivity of the substrate can be influenced by the other substituents on the pyridine ring.

For the synthesis of analogues of this compound, SNAr provides a direct route to introduce oxygen, sulfur, and nitrogen-based functionalities at the 4-position. For example, reaction with sodium methoxide (B1231860) would yield the 4-methoxy derivative, while reaction with sodium thiophenoxide would introduce a phenylthio group.

Industrial Synthesis Considerations and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives presents a unique set of challenges and considerations. The primary goals of industrial synthesis are to ensure a safe, cost-effective, and environmentally sustainable process that delivers the final product with high purity and yield.

Key considerations for industrial synthesis include:

Process Safety: A thorough hazard evaluation of all reaction steps is crucial. This includes understanding the thermal stability of intermediates and reaction mixtures, as well as the potential for runaway reactions.

Catalyst Selection and Cost: Transition metal catalysts, while highly effective, can be a significant cost driver. Process optimization will focus on minimizing catalyst loading, maximizing catalyst turnover number, and implementing efficient catalyst recovery and recycling protocols. The cost and availability of specialized ligands for cross-coupling reactions are also important factors.

Solvent and Reagent Selection: The use of hazardous or environmentally persistent solvents should be minimized. Green chemistry principles advocate for the use of safer alternatives, such as water, ethanol, or supercritical fluids, where possible. The atom economy of the entire process is a key metric for sustainability.

Process Analytical Technology (PAT): The implementation of PAT tools, such as in-line spectroscopic techniques (e.g., FTIR, Raman), allows for real-time monitoring of reaction progress and critical quality attributes. This enables better process control, leading to improved consistency and reduced batch failures.

Purification and Isolation: The development of efficient and scalable purification methods is essential. This may involve crystallization, extraction, or chromatography. Minimizing the number of purification steps is a key aspect of process optimization.

Waste Management: A comprehensive waste management plan must be in place to handle and dispose of all byproducts and waste streams in an environmentally responsible manner.

Process optimization for the synthesis of this compound would involve a systematic study of reaction parameters such as temperature, pressure, reaction time, and stoichiometry using statistical methods like Design of Experiments (DoE). The goal is to identify the optimal conditions that provide the best balance between yield, purity, cost, and safety.

Chemical Reactivity and Derivatization Strategies of 4 Chloro 3 Cyclopropylpyridin 2 Amine

Reactivity of the C4-Chloro Moiety

The chlorine atom at the C4 position of the pyridine (B92270) ring is a key site for functionalization, primarily through nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Displacement Reactions

The C4-chloro group can be displaced by various nucleophiles. This reactivity is influenced by the electron-withdrawing nature of the pyridine nitrogen, which facilitates nucleophilic attack at the C4 position. Reactions with alkoxides, amines, and thiols can be employed to introduce a variety of functional groups. For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) would yield 4-methoxy-3-cyclopropylpyridin-2-amine. Similarly, displacement with a primary or secondary amine can introduce new alkylamino or arylamino substituents.

Palladium-Catalyzed Coupling Reactions at the C-Cl Bond

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds at the C4 position. nih.govlibretexts.org The reactivity of the C-Cl bond in these transformations is generally lower than that of C-Br or C-I bonds. libretexts.org However, with the appropriate choice of palladium catalyst, ligands, and reaction conditions, a variety of coupling partners can be utilized. nih.govnih.gov

Common palladium-catalyzed reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: This reaction pairs the chloro-pyridine with an organoboron reagent (boronic acid or boronic ester) to form a C-C bond. libretexts.orgchemrxiv.org For example, coupling with phenylboronic acid would yield 3-cyclopropyl-4-phenylpyridin-2-amine.

Buchwald-Hartwig Amination: This method allows for the formation of C-N bonds by coupling the chloro-pyridine with primary or secondary amines. nih.gov This provides an alternative to direct nucleophilic substitution and often proceeds under milder conditions with a broader substrate scope.

Heck Coupling: This reaction involves the coupling of the chloro-pyridine with an alkene to form a new C-C bond, leading to the introduction of a vinyl substituent at the C4 position.

Sonogashira Coupling: This reaction with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, results in the formation of an alkynylpyridine derivative.

Table 1: Examples of Palladium-Catalyzed Coupling Reactions

Coupling ReactionCoupling PartnerProduct Structure
Suzuki-MiyauraArylboronic Acid4-Aryl-3-cyclopropylpyridin-2-amine
Buchwald-HartwigPrimary/Secondary Amine4-(Alkyl/Aryl)amino-3-cyclopropylpyridin-2-amine
HeckAlkene4-Vinyl-3-cyclopropylpyridin-2-amine
SonogashiraTerminal Alkyne4-Alkynyl-3-cyclopropylpyridin-2-amine

Transformations Involving the C2-Amino Group

The primary amino group at the C2 position is a versatile handle for a range of chemical transformations, including acylation, sulfonylation, and diazotization.

Acylation and Sulfonylation Reactions

The C2-amino group readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. For example, reaction with acetyl chloride would yield N-(4-chloro-3-cyclopropylpyridin-2-yl)acetamide.

Similarly, sulfonylation with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine or triethylamine, affords the corresponding sulfonamides. nih.gov These reactions are useful for introducing a variety of acyl and sulfonyl groups, which can modify the electronic properties and biological activity of the molecule.

Diazotization and Subsequent Transformations (e.g., Sandmeyer-type reactions)

The C2-amino group can be converted to a diazonium salt upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. mnstate.edulibretexts.org Aryl diazonium salts are highly versatile intermediates that can be subsequently transformed into a wide array of functional groups through Sandmeyer and related reactions. wikipedia.orgnih.govorganic-chemistry.org

Key transformations of the diazonium intermediate include:

Sandmeyer Reaction: Treatment of the diazonium salt with copper(I) halides (CuCl, CuBr) or copper(I) cyanide (CuCN) allows for the replacement of the diazonium group with chloro, bromo, or cyano substituents, respectively. wikipedia.org

Schiemann Reaction: Reaction with fluoroboric acid (HBF₄) or its salts leads to the formation of a fluoro-pyridine derivative. libretexts.org

Hydroxylation: Heating the diazonium salt in aqueous acid results in the formation of the corresponding pyridin-2-ol derivative. wikipedia.org

Table 2: Sandmeyer and Related Reactions of Diazotized 4-Chloro-3-cyclopropylpyridin-2-amine

ReagentProduct
CuCl2,4-Dichloro-3-cyclopropylpyridine
CuBr2-Bromo-4-chloro-3-cyclopropylpyridine
CuCN4-Chloro-3-cyclopropylpyridine-2-carbonitrile
HBF₄, heat4-Chloro-3-cyclopropyl-2-fluoropyridine
H₂O, heat4-Chloro-3-cyclopropylpyridin-2-ol

Functionalization of the Cyclopropyl (B3062369) Ring

The cyclopropyl group, while generally stable, can undergo specific reactions, particularly those involving ring-opening or C-H functionalization. digitellinc.com The unique steric and electronic properties of the cyclopropane (B1198618) ring can influence the reactivity of the adjacent pyridine core. digitellinc.com

Reactions targeting the cyclopropyl ring are less common but can be achieved under specific conditions. For instance, radical-mediated ring-opening reactions can lead to the formation of linear alkyl chains with various functional groups. beilstein-journals.org Additionally, transition-metal-catalyzed C-H activation could potentially allow for the direct functionalization of the cyclopropyl C-H bonds, although this remains a challenging area of research. The development of new methodologies for the functionalization of cyclopropane rings continues to be an active area of chemical research. digitellinc.com

Ring-Opening Reactions

No specific studies detailing the ring-opening reactions of the cyclopropyl group in this compound have been found in the public domain. While the cyclopropyl group is known to undergo ring-opening under various conditions (e.g., acid catalysis, transition metal catalysis, or radical initiation), the specific influence of the substituted pyridine ring on this reactivity remains undocumented for this compound.

Selective Side-Chain Modifications

Information regarding selective modifications of either the cyclopropyl or the amino side-chains of this compound is not available. This would include reactions such as functionalization of the cyclopropyl ring or derivatization of the 2-amino group while keeping the core structure intact.

Electrophilic Substitution on the Pyridine Nucleus (e.g., nitration, halogenation)

There is no available data on the electrophilic substitution reactions, such as nitration or halogenation, on the pyridine ring of this compound. The directing effects of the existing substituents (2-amino, 3-cyclopropyl, and 4-chloro) would be of significant interest in predicting the regioselectivity of such reactions. However, without experimental evidence, any discussion would be purely speculative.

4 Chloro 3 Cyclopropylpyridin 2 Amine As a Versatile Chemical Building Block

Application in Combinatorial Chemistry and High-Throughput Screening Library Synthesis

Combinatorial chemistry is a powerful technique used to generate large libraries of diverse compounds, which can then be screened for biological activity using high-throughput screening (HTS) methods. nih.govnih.gov The structural features of 4-Chloro-3-cyclopropylpyridin-2-amine make it an attractive scaffold for the creation of such libraries. The presence of the reactive chloro and amino groups allows for a variety of chemical transformations, enabling the attachment of a wide range of substituents and the generation of a multitude of structurally distinct molecules.

While direct examples of large-scale combinatorial libraries built from this compound are not extensively detailed in the public domain, the principles of combinatorial synthesis strongly support its utility in this area. The pyridine (B92270) core, a prevalent structure in pharmaceuticals and agrochemicals, combined with the diverse functionalities that can be introduced, makes it an ideal candidate for generating libraries aimed at discovering new lead compounds. vcu.edunih.gov The systematic modification of the core structure would allow for the exploration of the chemical space around this privileged scaffold.

Table 1: Potential Diversity Points for Combinatorial Library Synthesis

Reactive SitePossible ModificationsResulting Functionality
2-Amino GroupAcylation, Alkylation, SulfonylationAmides, Secondary/Tertiary Amines, Sulfonamides
4-Chloro GroupNucleophilic Aromatic SubstitutionEthers, Amines, Thioethers
Pyridine RingMetal-catalyzed cross-couplingBiaryls, Alkylated/Alkenylated Pyridines

Precursor in the Construction of Complex Fused Heterocyclic Systems

The structure of this compound is well-suited for the synthesis of complex fused heterocyclic systems, which are core structures in many biologically active molecules. The vicinal amino and chloro substituents can participate in cyclization reactions to form a second ring fused to the pyridine core.

One important class of fused heterocycles that can be synthesized from 2-aminopyridine (B139424) derivatives are imidazo[1,2-a]pyridines. organic-chemistry.orgmdpi.comnih.govnih.govorganic-chemistry.org These structures are known to possess a wide range of biological activities. The general synthetic strategy involves the reaction of a 2-aminopyridine with an α-haloketone or a related species, leading to the formation of the fused imidazole ring.

Another significant class of fused systems accessible from this precursor are pyrido[2,3-d]pyrimidines. researchgate.netnih.govmdpi.comnih.gov This scaffold is a key component in numerous kinase inhibitors and other therapeutic agents. The synthesis often involves the construction of the pyrimidine (B1678525) ring onto the pyridine core, utilizing the amino group of the starting material. The chlorine atom can be retained for further functionalization or can be displaced during the cyclization process.

Table 2: Examples of Fused Heterocyclic Systems Derived from 2-Aminopyridine Precursors

Fused HeterocycleGeneral Synthetic ApproachPotential Biological Significance
Imidazo[1,2-a]pyridinesReaction of 2-aminopyridine with α-halocarbonylsAntiviral, Antifungal, Anticancer
Pyrido[2,3-d]pyrimidinesAnnulation of a pyrimidine ring onto the pyridineKinase inhibition, Anticancer
Pyrido[3,4-d]pyrimidinesMulti-step synthesis involving cyclizationKinase inhibition

Role as an Intermediate for Lead Compound Generation in Medicinal Chemistry Research

In medicinal chemistry, the identification of novel lead compounds is a critical step in the drug discovery process. This compound serves as a valuable intermediate in the synthesis of molecules with therapeutic potential, particularly in the area of kinase inhibitors. nih.govnih.govrsc.orgscienceopen.com

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. nih.gov Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme. The pyrido[2,3-d]pyrimidine (B1209978) and related fused heterocyclic systems derived from this compound are prominent scaffolds in the design of such inhibitors.

A notable application is in the development of Janus kinase (JAK) inhibitors. nih.govmdpi.comresearchgate.net JAKs are a family of tyrosine kinases involved in cytokine signaling pathways that are central to the immune response. Inhibitors of JAKs have shown efficacy in treating autoimmune diseases and myeloproliferative neoplasms. The core structure provided by this compound can be elaborated to generate potent and selective JAK inhibitors.

Table 3: Kinase Targets and Associated Therapeutic Areas

Kinase FamilyExample TargetsTherapeutic Areas
Tyrosine KinasesJAK1, JAK2, JAK3, TYK2Autoimmune Diseases, Cancer
Serine/Threonine KinasesPIM-1Cancer
Cyclin-Dependent KinasesCDK2, CDK4, CDK6Cancer

Utility in the Synthesis of Agrochemicals and Industrially Relevant Compounds

The pyridine scaffold is not only important in pharmaceuticals but also in the agrochemical industry. acs.org Substituted pyridines are found in a variety of herbicides, fungicides, and insecticides. The unique substitution pattern of this compound makes it a promising starting material for the synthesis of novel agrochemicals.

For instance, pyridine carboxamides are a known class of fungicides that act as succinate dehydrogenase inhibitors (SDHI). nih.govacs.org The amine functionality of this compound can be readily converted to an amide, and the remaining positions on the pyridine ring can be modified to optimize fungicidal activity. The development of novel fungicides is crucial to combat the emergence of resistant fungal strains. nih.gov

Furthermore, the chloroacetamide class of herbicides represents another area where derivatives of this compound could find application. nih.gov The synthesis of such herbicides often involves the reaction of a substituted amine with chloroacetyl chloride. The structural diversity that can be generated from this compound could lead to the discovery of new herbicides with improved efficacy and environmental profiles. google.com

Table 4: Classes of Agrochemicals with Pyridine Scaffolds

Agrochemical ClassMode of ActionExample Applications
FungicidesSuccinate Dehydrogenase InhibitionControl of fungal diseases in crops
HerbicidesInhibition of cell divisionWeed control in agriculture
InsecticidesVaries (e.g., nerve agents)Pest control in crops and public health

Exploration of Biological Interaction Profiles of 4 Chloro 3 Cyclopropylpyridin 2 Amine Derivatives

Investigation of Molecular Targets and Ligand-Receptor Interactions

The specific substitutions on the 2-aminopyridine (B139424) ring play a crucial role in defining the compound's interaction with biological targets. The chloro and cyclopropyl (B3062369) groups of 4-Chloro-3-cyclopropylpyridin-2-amine analogues are key determinants of their binding affinity and selectivity.

Analogues of this compound have shown significant potential as inhibitors of various kinases, which are pivotal enzymes in cell signaling pathways.

Cyclin-Dependent Kinases (CDKs): The 2-aminopyridine fragment is a key pharmacophore for CDK inhibition. acs.org Researchers have designed and synthesized novel 2-aminopyridine-based derivatives as dual inhibitors of CDKs and histone deacetylases (HDACs). acs.orgnih.gov For instance, compound 8e , a 2-aminopyridine derivative, demonstrated potent inhibitory activity against CDK9 and HDAC1 with IC₅₀ values of 88.4 nM and 168.9 nM, respectively. nih.gov This dual inhibition leads to enhanced antitumor effects. nih.gov The design of these inhibitors often involves a strategy of merging essential pharmacophoric elements, such as the 2-aminopyridine fragment for CDK9 inhibition and a zinc-binding group (ZBG) for HDAC inhibition. acs.org

Another study focused on N-(pyridin-3-yl)pyrimidin-4-amine derivatives as potent CDK2 inhibitors. nih.gov The most promising compound, 7l , exhibited broad antiproliferative activity against various cancer cell lines and showed potent CDK2/cyclin A2 inhibitory activity with an IC₅₀ of 64.42 nM. nih.gov Scaffold hopping from known CDK9 inhibitors like CAN508 has also led to the discovery of new pyrazolo[3,4-b]pyridine compounds with inhibitory activity against both CDK2 and CDK9. lookchem.comx-mol.com Interestingly, this scaffold alteration shifted the selectivity profile, with compound 2k showing a 265-fold selectivity for CDK2 over CDK9. lookchem.comx-mol.com

Transforming Growth Factor-β-Activated Kinase 1 (TAK1): TAK1 is a key mediator in inflammatory signaling pathways and a therapeutic target for immune diseases and cancer. nih.gov A series of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1 have been developed and optimized for kinase selectivity and pharmacokinetic properties. nih.gov These efforts led to the discovery of compound 13a , a potent and relatively selective TAK1 inhibitor. nih.gov Additionally, 2,4-disubstituted pyrimidine (B1678525) derivatives have been developed as covalent inhibitors of TAK1, targeting a cysteine residue near the kinase activation loop. nih.gov

Compound/Derivative ClassTarget Enzyme(s)Key Findings
8e (2-Aminopyridine derivative)CDK9, HDAC1Potent dual inhibitor with IC₅₀ values of 88.4 nM (CDK9) and 168.9 nM (HDAC1). nih.gov
7l (N-(pyridin-3-yl)pyrimidin-4-amine derivative)CDK2/cyclin A2Potent inhibitor with an IC₅₀ of 64.42 nM. nih.gov
2k (Pyrazolo[3,4-b]pyridine derivative)CDK2, CDK9Showed a 265-fold selectivity for CDK2 over CDK9. lookchem.comx-mol.com
13a (7-Aminofuro[2,3-c]pyridine derivative)TAK1Potent and relatively selective inhibitor of TAK1. nih.gov
2,4-disubstituted pyrimidines TAK1Covalent inhibitors targeting Cys174. nih.gov

The aminopyridine scaffold has also been explored for its potential to modulate the activity of various receptors, including metabotropic glutamate (B1630785) receptors.

Metabotropic Glutamate Receptor 2 (mGlu2) Positive Allosteric Modulators (PAMs): mGlu2 receptors are involved in regulating neurotransmission and are a target for treating psychiatric disorders. opnme.com Positive allosteric modulators of mGlu2 can enhance the receptor's response to its endogenous ligand, glutamate. opnme.com While direct studies on this compound derivatives as mGlu2 PAMs are not extensively documented, research on related scaffolds highlights the potential of this chemical class. For instance, two series of dual mGlu2/mGlu3 PAMs have been synthesized and evaluated, showing robust potency at mGlu2. nih.gov The development of mGlu5 PAMs has also seen the use of aminopyrimidine replacements to improve properties. nih.gov These studies underscore the adaptability of the aminopyridine and related pyrimidine scaffolds for targeting glutamate receptors. nih.govnih.gov

Mechanistic Underpinnings of Potential Bioactivity from Analogues

The observed biological activities of this compound analogues stem from their ability to interfere with specific cellular pathways.

Derivatives of 2-aminopyridine have demonstrated notable antimicrobial properties. nih.govijpsjournal.com The proposed mechanism for some of these compounds involves the disruption of the bacterial cell membrane. nih.gov The cationic head groups of these molecules are thought to bind to the membrane through electrostatic and hydrophobic interactions, leading to the leakage of cytoplasmic contents and cell death. nih.gov

In one study, a series of 2-amino-3-cyanopyridine (B104079) derivatives were synthesized, and compound 2c showed the highest activity against Gram-positive bacteria, with MIC values of 0.039 µg·mL⁻¹ against S. aureus and B. subtilis. researchgate.net Another study synthesized Schiff bases of 2-amino-4-chloropyridine, with several compounds exhibiting significant activity against a panel of bacteria and fungi. researchgate.net Furthermore, N-acylation of 2-amino-3-chloro-5-(trifluoromethyl) pyridine (B92270) yielded amide compounds that showed very good activity against multidrug-resistant Staphylococcus aureus strains, in some cases exceeding the potency of the standard drug, vancomycin. ccsenet.org

The anti-inflammatory potential of aminopyridine derivatives has also been a subject of investigation. bas.bgbas.bg While some studies on 4-aminopyridine (B3432731) (fampridine) suggest its neuroprotective effects are not primarily due to an anti-inflammatory mode of action nih.gov, other derivatives have shown clear anti-inflammatory properties.

For example, new peptide derivatives of 4-aminopyridine were designed to have lower toxicity while retaining anti-inflammatory effects. bas.bgbas.bg These derivatives were shown to be non-cytotoxic and inhibited the proteolytic activity of matrix metalloproteinases (MMPs) MMP-2 and MMP-9, which are involved in inflammation. bas.bgbas.bg One derivative, Substance A , also demonstrated a clear in vivo anti-inflammatory effect by preventing or inhibiting antibody production in a rat model. bas.bg The anti-inflammatory effects of some pyridine derivatives may be linked to the inhibition of key enzymes in the inflammation pathway like cyclooxygenase and lipoxygenase, or a reduction in the production of inflammatory mediators such as prostaglandins (B1171923) and nitric oxide. nih.gov

Phenotypic Screening Approaches for Unconventional Biological Activities

Phenotypic screening is a powerful strategy in drug discovery that identifies compounds altering a cell or organism's phenotype in a desired way, without a preconceived target. enamine.netotavachemicals.com This approach is particularly useful for discovering compounds with novel mechanisms of action or for repurposing existing drugs. enamine.netnih.gov

Chemical libraries for phenotypic screening are often designed to have high chemical and biological diversity to cover a broad spectrum of biological targets and molecular pathways. otavachemicals.comlifechemicals.com These libraries may contain approved drugs, annotated potent inhibitors, and structurally diverse novel compounds. enamine.netselleckchem.com By screening libraries enriched with diverse scaffolds, such as those based on aminopyridines, against various cellular models, researchers can uncover unconventional biological activities that might not be predicted by target-based approaches. This method allows for the exploration of complex biological systems and can lead to the identification of first-in-class medicines. nih.govlifechemicals.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 4 Chloro 3 Cyclopropylpyridin 2 Amine Analogues

Impact of Substituent Modifications on Molecular Recognition and Bioactivity

The nature and position of substituents on the pyridine (B92270) ring and its associated moieties profoundly influence the biological activity of 4-chloro-3-cyclopropylpyridin-2-amine analogues.

Effects of Halogen Substitution

Halogen atoms, such as chlorine, fluorine, and iodine, are crucial in modulating the bioactivity of pyridine derivatives. The position and nature of the halogen can significantly impact the compound's electronic properties, lipophilicity, and ability to form halogen bonds, thereby influencing its interaction with biological targets.

Research on various heterocyclic compounds has demonstrated the significance of halogen substitution. For instance, in a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, the substitution pattern of chlorine on a phenyl ring was found to be important for anticancer activity. mdpi.com Specifically, a 4-chloro substitution showed slightly better activity than a 2-chloro substitution. mdpi.com Similarly, in another study on organoruthenium 8-hydroxyquinoline (B1678124) complexes, systematic variation of halide substitution at the 5- and 7-positions revealed that the substitution pattern had a minor, yet discernible, impact on their cytotoxic activity. acs.org

The "element effect" in nucleophilic aromatic substitution reactions, where the leaving group order is typically F > NO2 > Cl ≈ Br > I, highlights the differential reactivity imparted by various halogens. researchgate.net This reactivity can influence the synthesis and subsequent biological activity of halogenated pyridine derivatives.

The following table summarizes the effect of halogen substitution on the anticancer activity of some phenol (B47542) analogues:

Table 1: Effect of Halogen Substitution on Anticancer Activity

Compound Substitution Mean Growth Percent (GP)
6a 4-fluoro 100.91%
6b 4-chloro 98.2%

| 6e | 2-chloro | 100.79% |

Data sourced from a study on 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues. mdpi.com

Influence of Alkyl and Cycloalkyl Moieties

The size and nature of alkyl and cycloalkyl groups can significantly affect the bioactivity of pyridine derivatives. In the context of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines, it was observed that a small alkyl group on the linker might favor enhanced cytotoxic activity. nih.gov For example, replacing a methyl group with a bulky N-cyclopentyl group resulted in significantly reduced potency. nih.gov

Conversely, in other molecular scaffolds, the introduction of cycloalkyl groups can be beneficial. For instance, in a series of 4-hydroxy-2-pyridones, the substitution of an isobutyl group with larger cycloalkyl groups at the 6-position of the pyridone ring led to a significant improvement in potency against Mycobacterium tuberculosis. researchgate.net A dimethylcyclohexyl group at this position displayed desirable in vitro potency. researchgate.net

These findings underscore that the optimal alkyl or cycloalkyl substituent is highly dependent on the specific molecular scaffold and the biological target.

Stereochemical Considerations and Enantiomeric Effects in Ligand-Target Binding

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its interaction with biological targets, which are themselves chiral. For instance, in the development of selective JAK2 inhibitors based on a 2-aminopyridine (B139424) scaffold, the (R)-enantiomer of a particular compound (16m-(R)) exhibited high inhibitory activity and selectivity. nih.gov This highlights that different enantiomers of the same compound can have vastly different biological activities.

Physicochemical Property Modulation for Optimized Biological Performance

Optimizing physicochemical properties such as lipophilicity is a key strategy in drug design to enhance a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Bioactive compounds with polar functional groups like hydroxyl (-OH), carboxyl (-COOH), and amine (-NH2) tend to be more water-soluble. mdpi.com

In the development of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as tubulin polymerization inhibitors, modifications to the substituents on the pyridine ring were explored to enhance potency. nih.gov The introduction of a methoxy (B1213986) carbonyl group at the R3 position in place of a nitro group, for example, led to a tenfold increase in potency in some cases. nih.gov This suggests that modulating the electronic and lipophilic properties of the molecule can have a significant impact on its biological performance.

Bioisosteric Replacements within the Pyridine Scaffold for Enhanced Potency and Selectivity

Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a powerful tool in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. nih.govencyclopedia.pub The goal is to modify the compound's size, shape, electronic distribution, and other properties while maintaining or improving its interaction with the target. nih.govencyclopedia.pub

In the context of pyridine-containing compounds, the pyridine ring itself can be considered a bioisostere of a benzene (B151609) ring. domainex.co.uk However, studies have shown that this replacement is not always well-tolerated. For example, replacing a chloro- or nitrobenzene (B124822) ring with a pyridine ring in certain GluN2B receptor antagonists resulted in a significant reduction in affinity. nih.gov

Nevertheless, bioisosteric replacements within the pyridine scaffold itself can be highly effective. For instance, in the development of Polo-like kinase 4 (PLK4) inhibitors, a scaffold hopping strategy was used to obtain novel and potent inhibitors with an aminopyrimidine core. rsc.org This highlights the potential of exploring different heterocyclic cores to optimize biological activity. The heterocycle of 1,2,4-triazolo[1,5-a]pyrimidine is another example of a bioisostere candidate for purine (B94841) scaffolds. mdpi.com

The following table lists the compounds mentioned in this article:

Table 2: Mentioned Compounds

Compound Name
This compound
4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol
N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines
4-hydroxy-2-pyridones
2-aminopyridine
1,2,4-triazolo[1,5-a]pyrimidine

Computational Chemistry and Theoretical Investigations of 4 Chloro 3 Cyclopropylpyridin 2 Amine and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For 4-Chloro-3-cyclopropylpyridin-2-amine, DFT studies would provide invaluable insights into its molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). These calculations are foundational for understanding the molecule's stability, reactivity, and potential interaction sites.

Theoretical investigations on similar chloro-substituted aromatic compounds have demonstrated the utility of DFT in predicting various molecular properties. For instance, studies on 2-chloro-4-nitrotoluene (B140621) and 4-chloro-2-nitrotoluene (B43163) have successfully employed DFT methods like B3LYP with various basis sets (e.g., 6-31G, 6-311++G ) to perform conformational analysis, optimize geometry, and calculate vibrational frequencies. researchgate.net Such studies also allow for the determination of thermodynamic properties and the visualization of electrostatic potential surfaces, which are crucial for identifying electrophilic and nucleophilic sites.

For this compound, a similar computational approach would likely involve:

Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.

Frequency Analysis: Confirming the optimized structure as a true minimum on the potential energy surface and predicting its infrared and Raman spectra.

Frontier Molecular Orbital Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic transitions.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the charge distribution to predict sites for electrophilic and nucleophilic attack.

While specific data for this compound is not available, a hypothetical representation of DFT-derived data is presented in the table below.

Calculated Property Hypothetical Value/Description
Optimized Geometry The pyridine (B92270) ring is expected to be planar, with the cyclopropyl (B3062369) group likely oriented to minimize steric hindrance with the adjacent chloro and amino groups.
HOMO Energy Estimated to be in the range of -5.0 to -6.0 eV, with the electron density primarily localized on the amino group and the pyridine ring.
LUMO Energy Estimated to be in the range of -0.5 to -1.5 eV, with the electron density concentrated on the pyridine ring, particularly at the carbon atoms bearing the chloro and amino substituents.
HOMO-LUMO Gap Approximately 4.0 to 5.0 eV, suggesting a relatively stable molecule.
Dipole Moment A significant dipole moment is expected due to the presence of electronegative chlorine and nitrogen atoms.

Molecular Docking and Dynamics Simulations for Ligand-Protein Interaction Modeling

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for investigating how a ligand, such as this compound, might interact with a biological target, typically a protein. These methods are central to drug discovery and development. mdpi.com

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This technique can be used to screen virtual libraries of compounds against a protein target and to hypothesize the binding mode of a potential drug candidate. For derivatives of this compound, docking studies could identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, with the amino acid residues in the active site of a target protein. For example, in studies of other pyridine derivatives, docking simulations have successfully identified binding models within the active sites of enzymes like telomerase. nih.gov

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into the stability of the binding pose and the conformational changes that may occur upon binding. nih.govnih.gov MD simulations can reveal the flexibility of both the ligand and the protein, and can be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity.

A hypothetical workflow for modeling the interaction of a this compound derivative with a protein kinase, a common drug target, is outlined below.

Simulation Step Description Anticipated Findings
Target Preparation Obtaining the 3D structure of the protein kinase from a repository like the Protein Data Bank (PDB) and preparing it for docking.A well-defined binding pocket is identified.
Ligand Preparation Generating the 3D structure of the this compound derivative and assigning appropriate charges and atom types.The ligand is in its lowest energy conformation.
Molecular Docking Docking the ligand into the active site of the kinase using software like AutoDock or Glide.The amino group of the pyridine may form hydrogen bonds with backbone carbonyls in the hinge region of the kinase. The cyclopropyl group could engage in hydrophobic interactions.
Molecular Dynamics Running an MD simulation of the docked complex for a duration of nanoseconds to microseconds.The simulation would assess the stability of the predicted binding pose and identify any significant conformational changes in the protein or ligand.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted.

For a series of derivatives of this compound, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be performed. mdpi.com These methods correlate the biological activity of the compounds with their 3D properties, such as steric and electrostatic fields.

The general steps for a 3D-QSAR study are as follows:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is required.

Molecular Modeling and Alignment: The 3D structures of the compounds are generated and aligned based on a common scaffold.

Calculation of Molecular Descriptors: Steric and electrostatic fields are calculated around the aligned molecules.

Statistical Analysis: A statistical method, such as Partial Least Squares (PLS), is used to derive a correlation between the descriptors and the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using statistical metrics like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²).

A hypothetical QSAR model for a series of this compound derivatives might reveal that:

Increased steric bulk at a certain position on the pyridine ring could be beneficial or detrimental to the activity.

The electrostatic potential in the region of the amino group is critical for activity, suggesting the importance of hydrogen bonding.

QSAR Parameter Interpretation
Steric Field (CoMFA) Contour maps might indicate that bulky substituents are favored in certain regions for enhanced activity, while they are disfavored in others.
Electrostatic Field (CoMFA) Contour maps could highlight areas where electropositive or electronegative potentials are correlated with higher activity, guiding the placement of polar groups.
Hydrophobic Field (CoMSIA) This can indicate regions where hydrophobic interactions are important for binding.

Retrosynthetic Analysis and Reaction Pathway Prediction for Complex Syntheses

Retrosynthetic analysis is a technique used to plan the synthesis of a complex organic molecule by deconstructing the target molecule into simpler, commercially available starting materials. youtube.com For this compound, a retrosynthetic approach would involve identifying key bond disconnections that lead to plausible synthetic precursors.

A plausible retrosynthetic pathway for this compound is outlined below:

Target Molecule: this compound

Disconnection 1: C-N bond (Amine)

The primary amine could be introduced in the final step via a nucleophilic aromatic substitution or a reduction of a nitro group. However, a more common approach for substituted pyridines involves building the ring from acyclic precursors.

Disconnection 2: Pyridine Ring Formation

The pyridine ring can be constructed through various cyclization reactions. A common strategy involves the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an enamine or ammonia.

Key Precursors:

A potential precursor could be a derivative of a 1,3-dicarbonyl compound containing a cyclopropyl group.

Another key building block would provide the nitrogen atom and the remaining carbons of the pyridine ring.

Forward Synthesis Prediction: Based on the retrosynthetic analysis, a possible forward synthesis could involve the condensation of a cyclopropyl-substituted β-ketoester with an enamine, followed by cyclization and subsequent chlorination and amination steps. The precise reaction conditions would need to be optimized experimentally.

Advanced Analytical and Spectroscopic Characterization in Research of 4 Chloro 3 Cyclopropylpyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Chloro-3-cyclopropylpyridin-2-amine, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would be employed to unambiguously assign all proton and carbon signals.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the cyclopropyl (B3062369) group, and the amine group.

Pyridine Protons: The pyridine ring has two protons which would appear as doublets due to coupling with each other. Their specific chemical shifts are influenced by the electronic effects of the chloro, amino, and cyclopropyl substituents.

Cyclopropyl Protons: The cyclopropyl group contains a single methine proton (CH) and four methylene (B1212753) protons (CH₂). These would present as complex multiplets in the aliphatic region of the spectrum due to complex spin-spin coupling.

Amine Protons: The primary amine (NH₂) protons would typically appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. docbrown.info For this compound, eight distinct signals are expected, corresponding to the five carbons of the substituted pyridine ring and the three carbons of the cyclopropyl group. The carbon attached to the chlorine atom would be significantly influenced, and its chemical shift would be a key indicator. docbrown.info

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling relationships, for instance, between the two pyridine protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating proton signals with their directly attached carbons and with carbons that are two or three bonds away, respectively. This data allows for the definitive assignment of the substitution pattern on the pyridine ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted data based on related structures and known chemical shift effects.

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine C2-~158
Pyridine C3-~115
Pyridine C4-~148
Pyridine H5/C5~6.7 (d)~112
Pyridine H6/C6~7.8 (d)~149
Amine NH₂~5.0 (br s)-
Cyclopropyl CH~1.5 (m)~15
Cyclopropyl CH₂~0.6-1.0 (m)~8

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns. For this compound (C₈H₉ClN₂), the molecular weight is 168.63 g/mol .

In an MS experiment, the molecule would be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion ([M]⁺) would be measured. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. The presence of a chlorine atom would be evident from a characteristic isotopic pattern in the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Fragmentation analysis would likely show the loss of key structural components, such as the chlorine atom or parts of the cyclopropyl group, providing further structural confirmation. Predicted m/z values for an isomer, 2-chloro-3-cyclopropylpyridin-4-amine, suggest potential adducts that could be observed, such as [M+H]⁺ at m/z 169.05271 and [M+Na]⁺ at m/z 191.03465. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound Based on the chemical formula C₈H₉ClN₂.

Ion/FragmentPredicted m/zNotes
[M]⁺ (³⁵Cl)168.0454Molecular ion with the ³⁵Cl isotope.
[M+2]⁺ (³⁷Cl)170.0425Isotopic peak for the ³⁷Cl isotope, expected to be ~32% the intensity of the M⁺ peak.
[M+H]⁺169.0527Protonated molecular ion, common in ESI or CI techniques.
[M-Cl]⁺133.0760Fragment resulting from the loss of a chlorine atom.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net

The IR spectrum of this compound would display several characteristic absorption bands:

N-H Stretching: As a primary amine, two distinct, sharp to medium bands are expected in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. wpmucdn.comyoutube.com

C-H Stretching: Aromatic C-H stretching from the pyridine ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclopropyl group would be observed just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine (NH₂) group typically appears in the 1590-1650 cm⁻¹ range. youtube.com

C=C and C=N Stretching: Aromatic ring stretching vibrations for the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

C-Cl Stretching: A band corresponding to the carbon-chlorine bond stretch would be found in the fingerprint region, typically between 600-800 cm⁻¹. youtube.com

Table 3: Expected Infrared Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3300-3500N-H Stretch (asymmetric & symmetric)Primary Amine
3000-3100C-H StretchAromatic (Pyridine)
2850-3000C-H StretchAliphatic (Cyclopropyl)
1590-1650N-H Bend (Scissor)Primary Amine
1400-1600C=C and C=N StretchAromatic Ring
600-800C-Cl StretchChloroalkane

Chromatographic Techniques for Purity Assessment, Separation, and Isolation (e.g., HPLC, GC-MS)

Chromatographic methods are essential for determining the purity of a synthesized compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of this compound. mdpi.com A reversed-phase HPLC method would likely be developed, using a C18 or C8 column. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a buffer or acid additive (e.g., formic acid or trifluoroacetic acid) to ensure good peak shape for the amine. chromatographyonline.com A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the efficient elution of the compound. chromatographyonline.com Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for purity analysis, especially for volatile compounds. The compound would be vaporized and passed through a capillary column. The retention time in the gas chromatograph provides a measure of the compound's identity, while the coupled mass spectrometer confirms its molecular weight and fragmentation pattern, offering a high degree of certainty in identification. This method is also highly effective for detecting and identifying volatile impurities.

Future Research Avenues and Emerging Applications

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 4-chloro-3-cyclopropylpyridin-2-amine has been documented in patent literature, such as in patent WO2018195582A1. However, the development of more sustainable and efficient synthetic routes remains a critical area of research. Modern synthetic chemistry is increasingly focused on green chemistry principles, aiming to reduce waste, energy consumption, and the use of hazardous reagents.

Future efforts in this area are likely to focus on palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing C-N and C-C bonds in heterocyclic systems. rsc.orgnih.gov Research into sustainable palladium-catalyzed aminations, for instance, has demonstrated the potential for using ppm levels of palladium in aqueous media under mild conditions, significantly reducing the environmental impact. nih.govnih.govescholarship.org The "borrowing hydrogen" strategy, another green catalytic approach, offers an efficient way to form C-N bonds by using alcohols as alkylating agents, with water being the only byproduct. scilit.com

Table 1: Comparison of Synthetic Methodologies for Aminopyridine Synthesis

MethodologyAdvantagesDisadvantagesSustainability Aspect
Traditional Synthesis Well-established procedures.Often requires harsh conditions, multiple steps, and stoichiometric reagents.Low
Palladium-Catalyzed Cross-Coupling High efficiency and selectivity. rsc.orgCan require expensive catalysts and ligands.Moderate to High (with catalyst recycling and mild conditions) nih.govnih.gov
"Borrowing Hydrogen" Catalysis Atom-economical, produces water as a byproduct. scilit.comMay require specific catalysts and higher temperatures.High
Enzyme-Catalyzed Synthesis High selectivity and mild reaction conditions.Can be limited by enzyme stability and substrate scope.High

The development of novel catalytic systems, including the use of earth-abundant metals and photocatalysis, will be instrumental in creating more economical and environmentally friendly routes to this compound and its analogues.

Design and Synthesis of Next-Generation Pyridin-2-amine Analogues with Tailored Properties

The core structure of this compound provides a foundation for the design of next-generation analogues with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the scaffold to optimize interactions with biological targets. acs.orgmdpi.com

Future design strategies will likely involve the strategic modification of the pyridine (B92270) ring and the cyclopropyl (B3062369) group. For instance, the introduction of different substituents at various positions on the pyridine ring can modulate the electronic properties and steric profile of the molecule, influencing its binding affinity and selectivity for specific targets. nih.gov The cyclopropyl group, with its unique conformational constraints, can also be modified or replaced with other small, strained ring systems to fine-tune the molecule's three-dimensional shape and interaction with protein binding pockets.

The synthesis of these next-generation analogues will benefit from the development of modular and efficient synthetic platforms. Such platforms would allow for the rapid and systematic elaboration of the core scaffold with a diverse range of chemical functionalities, accelerating the discovery of new drug candidates.

Expansion into Diverse Biological Target Exploration and Disease Area Applications

While the specific biological targets of this compound are not extensively documented in publicly available literature, the broader class of 2-aminopyridine (B139424) derivatives has shown activity against a wide range of targets, including kinases, G-protein coupled receptors, and enzymes involved in various disease pathways. acs.orgnih.govnih.gov

A significant area of future research will be the systematic exploration of the biological targets of this compound and its analogues. This can be achieved through a combination of high-throughput screening, chemical proteomics, and computational target prediction methods. The identification of novel biological targets will open up new avenues for therapeutic intervention in a variety of diseases, including cancer, inflammatory disorders, and infectious diseases. nih.govmdpi.commdpi.com

Table 2: Potential Biological Targets for Pyridin-2-amine Derivatives

Target ClassExamplesPotential Therapeutic Area
Kinases Cyclin-dependent kinases (CDKs), Tyrosine kinasesCancer, Inflammatory Diseases acs.org
G-Protein Coupled Receptors (GPCRs) Dopamine receptors, Serotonin receptorsNeurological Disorders
Enzymes Phosphodiesterases, Histone deacetylasesInflammatory Diseases, Cancer
Ion Channels Potassium channels, Calcium channelsCardiovascular Diseases, Neurological Disorders

The unique structural features of this compound may confer selectivity for specific subtypes of these targets, offering the potential for developing highly targeted therapies with improved safety profiles.

Integration of Artificial Intelligence and Machine Learning in De Novo Compound Design and Optimization

De novo drug design, powered by generative AI models such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can explore vast chemical spaces to generate novel molecular structures with optimized properties. mdpi.comnih.govresearchgate.netbiorxiv.orgnih.gov These models can be trained on large datasets of known active compounds to learn the complex relationships between chemical structure and biological activity, and then used to generate new molecules that are predicted to be potent and selective for a specific target.

Machine learning models can also be developed to predict the activity, toxicity, and pharmacokinetic properties of virtual compounds, allowing for the prioritization of the most promising candidates for synthesis and experimental testing. nih.govresearchgate.netlabsyspharm.org This in silico screening can significantly reduce the time and cost associated with drug discovery.

Table 3: Applications of AI and Machine Learning in Drug Discovery

ApplicationDescriptionImpact
De Novo Design Generation of novel molecular structures with desired properties using generative models. mdpi.comnih.govAccelerates the discovery of new chemical entities.
Virtual Screening In silico prediction of the biological activity and properties of large compound libraries.Reduces the number of compounds that need to be synthesized and tested.
QSAR Modeling Quantitative Structure-Activity Relationship models to predict the activity of new compounds. researchgate.netGuides the optimization of lead compounds.
ADMET Prediction Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.Improves the success rate of clinical candidates.

The application of these computational tools to the this compound scaffold will enable the design of next-generation inhibitors with superior therapeutic profiles, paving the way for the development of innovative treatments for a range of human diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-3-cyclopropylpyridin-2-amine, and how can intermediates be characterized?

  • Methodology : Begin with a palladium-catalyzed C–N coupling reaction, as demonstrated for analogous pyridin-2-amine derivatives . Key intermediates (e.g., ethyl 2-((4-chloropyridin-2-yl)amino)oxazole-4-carboxylate) should be purified via column chromatography and characterized using 1H^1H NMR (deuterated DMSO or CDCl3_3) and high-resolution mass spectrometry (HRMS). Monitor reaction progress via TLC with UV visualization .

Q. How should researchers handle safety and disposal protocols for this compound given limited ecological toxicity data?

  • Methodology : Adopt precautionary measures outlined in safety data sheets (SDS) for structurally similar amines. Use nitrile gloves, face shields, and fume hoods to minimize exposure . Dispose of contaminated waste via licensed chemical disposal services, as bioaccumulation and soil mobility data are unavailable .

Q. What crystallographic techniques are suitable for resolving the molecular structure of this compound?

  • Methodology : Perform single-crystal X-ray diffraction (SCXRD) in monoclinic systems (space group P21_1/c) with a Bruker SMART CCD diffractometer. Refine structures using SHELXL, focusing on hydrogen-bonding interactions (e.g., N–H⋯N) and halogen contacts (Cl⋯Cl) to confirm dimerization patterns .

Advanced Research Questions

Q. How can computational methods accelerate reaction optimization for synthesizing this compound?

  • Methodology : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify transition states. Pair this with machine learning (ML) tools like LabMate.AI to analyze experimental datasets (e.g., yields, solvent effects) and predict optimal conditions (e.g., temperature, catalyst loading) . Validate predictions via high-throughput screening in microreactors .

Q. What strategies resolve contradictions between experimental and computational data in reaction mechanistic studies?

  • Methodology : Cross-validate results using multiple techniques:

  • Kinetic isotope effects (KIE) to probe rate-determining steps.
  • In-situ IR/NMR spectroscopy to detect transient intermediates.
  • Multivariate analysis (e.g., PCA) to disentangle confounding variables (e.g., solvent polarity vs. steric effects) .
    • Example : If DFT predicts a non-planar transition state but XRD shows planar geometry, re-examine solvent effects or lattice packing forces .

Q. How can researchers design robust factorial experiments to study substituent effects on the compound’s reactivity?

  • Methodology : Implement a 2k^k factorial design (k = factors like cyclopropyl ring size, chloro-substituent position). Vary factors systematically and measure responses (e.g., reaction yield, regioselectivity). Use ANOVA to identify significant interactions and optimize conditions . For example, test cyclopropyl vs. cyclohexyl groups to assess steric vs. electronic influences .

Data Management & Theoretical Frameworks

Q. What computational tools are critical for managing and interpreting large datasets in synthetic chemistry?

  • Methodology : Deploy cheminformatics platforms (e.g., KNIME, RDKit) to curate reaction data, including failed attempts. Use encrypted cloud storage for sensitive data and blockchain-based timestamping for intellectual property protection . For structural data, integrate Cambridge Structural Database (CSD) entries to compare bond lengths/angles with synthesized derivatives .

Q. How can theoretical models bridge gaps between empirical observations and mechanistic understanding?

  • Methodology : Apply Marcus theory to electron-transfer steps or frontier molecular orbital (FMO) analysis to predict regioselectivity. For example, calculate HOMO/LUMO energies of intermediates to explain nucleophilic attack sites. Validate models via kinetic profiling (e.g., Eyring plots) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.